tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate
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Overview
Description
tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate is an organic compound with the molecular formula C12H14F3NO2 It is a derivative of carbamate, which is an organic compound derived from carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate typically involves the reaction of tert-butyl chloroformate with methyl(3,4,5-trifluorophenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be automated to ensure consistency and efficiency. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted carbamates.
Scientific Research Applications
tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the tert-butyl carbamate protecting group.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and biochemical pathways, making the compound useful in studying enzyme function and regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
- tert-Butyl methyl (3-piperidinylmethyl)carbamate hydrochloride
Uniqueness
tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes the compound particularly useful in applications where these properties are advantageous, such as in drug development and material science.
Properties
Molecular Formula |
C12H14F3NO2 |
---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(3,4,5-trifluorophenyl)carbamate |
InChI |
InChI=1S/C12H14F3NO2/c1-12(2,3)18-11(17)16(4)7-5-8(13)10(15)9(14)6-7/h5-6H,1-4H3 |
InChI Key |
XGYXBJVURNVEJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
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